
Notopterol
描述
异叶香叶草素是一种天然存在的呋喃香豆素化合物,存在于异叶香叶草的根部,该植物在中药中被广泛使用。 该化合物以其抗炎、镇痛和退热特性而闻名 . 它因其在各种炎症疾病(包括类风湿性关节炎和高尿酸血症引起的的心脏功能障碍)中的潜在治疗作用而受到研究 .
准备方法
合成路线和反应条件: 异叶香叶草素可以使用基于乙醇溶液的提取方法从异叶香叶草的根部提取 . 提取过程涉及以下步骤:
研磨: 根部被研磨成细粉。
提取: 粉末状根部进行乙醇提取。
过滤: 提取物经过过滤以去除固体杂质。
浓缩: 滤液在减压下浓缩以获得粗提物。
纯化: 粗提物使用色谱技术进行纯化以分离异叶香叶草素。
工业生产方法: 异叶香叶草素的工业生产涉及大规模提取和纯化过程。异叶香叶草的根部被收获、干燥并使用与上述类似的提取和纯化方法进行处理。 先进色谱技术的使用确保了最终产品的高纯度 .
化学反应分析
反应类型: 异叶香叶草素会经历各种化学反应,包括:
氧化: 异叶香叶草素可以被氧化形成不同的衍生物。
还原: 还原反应可以改变异叶香叶草素中的官能团。
取代: 取代反应可以将新的官能团引入异叶香叶草素分子。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应。
主要产物: 这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,异叶香叶草素的氧化可以产生羟基化衍生物,而还原可以产生还原的呋喃香豆素化合物 .
科学研究应用
Pulmonary Arterial Hypertension
Study Overview : A study conducted on monocrotaline-induced pulmonary arterial hypertension (PAH) in rats demonstrated that notopterol exhibits anti-inflammatory and anti-proliferative effects on pulmonary arteries.
- Methodology : Rats were treated with this compound for three weeks, followed by evaluations through echocardiography and right ventricular catheterization. Histological examinations were performed to assess inflammation and vascular remodeling.
- Results : this compound significantly improved right ventricular function and reduced pulmonary vascular remodeling. It also decreased levels of pro-inflammatory cytokines such as IL-1β and IL-6 in lung tissues .
Osteoarthritis
Study Overview : this compound has shown promise in alleviating osteoarthritis symptoms by inhibiting articular cartilage destruction.
- In Vitro Findings : Research indicated that this compound could inhibit the production of inflammatory factors involved in cartilage degradation. This suggests its potential as a therapeutic agent for osteoarthritis management .
Rheumatoid Arthritis
Mechanism of Action : this compound has been identified as a specific inhibitor of JAK2/3 signaling pathways, which are crucial in the inflammatory processes associated with rheumatoid arthritis.
- Experimental Evidence : In collagen-induced arthritis models, this compound treatment led to a significant reduction in inflammatory cytokines and chemokines produced by macrophages. This inhibition was linked to the blockade of JAK2/3 activation, highlighting its therapeutic potential against rheumatoid arthritis .
Hyperuricemia-Induced Cardiac Dysfunction
Research Findings : this compound has been demonstrated to improve cardiac function in hyperuricemic mice.
- Effects Observed : The treatment enhanced exercise capacity and reduced cardiac dysfunction by suppressing inflammatory cytokine production and mitigating pyroptosis (a form of programmed cell death) induced by uric acid .
Anticancer Properties
Tumor Xenograft Studies : this compound has exhibited significant anticancer activity, particularly against hepatocellular carcinoma (HCC).
- Mechanism of Action : The compound was shown to enhance apoptosis in cancer cells while suppressing markers associated with cancer stemness and drug resistance. It also increased oxidative stress and endoplasmic reticulum stress within tumors, indicating its potential as an effective therapeutic agent against HCC .
Summary Table of Applications
作用机制
异叶香叶草素通过靶向特定分子通路发挥其作用。它直接结合到 Janus 激酶 2 和 Janus 激酶 3 的激酶结构域,抑制 Janus 激酶-信号转导子和转录激活因子通路。 这种抑制导致炎症细胞因子和趋化因子的产生减少 . 此外,异叶香叶草素抑制活化 B 细胞核因子 kappa-轻链增强子信号通路的激活,进一步减少炎症 .
相似化合物的比较
异叶香叶草素由于其特定的分子靶点和抗炎特性,在呋喃香豆素中是独特的。类似的化合物包括:
补骨脂素: 另一种具有光毒性的呋喃香豆素,用于治疗皮肤病。
佛手柑内酯: 一种以其光敏作用而闻名的呋喃香豆素。
花椒毒素: 用于治疗白癜风和银屑病。
生物活性
Notopterol, a natural compound derived from the traditional Chinese medicinal herb Notopterygium incisum, has garnered significant attention for its diverse biological activities, particularly in the context of inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a coumarin derivative, which contributes to its pharmacological properties. Its molecular structure allows it to interact with various biological targets, particularly in the context of inflammatory pathways.
Research has elucidated several key mechanisms through which this compound exerts its biological effects:
- JAK-STAT Inhibition : this compound has been shown to bind to Janus kinase (JAK)2 and JAK3, inhibiting the JAK-STAT signaling pathway. This action reduces the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for conditions like rheumatoid arthritis (RA) .
- Chondroprotective Effects : In studies involving osteoarthritis (OA), this compound demonstrated the ability to inhibit cartilage destruction and reduce inflammation. It modulates signaling pathways such as JAK2/STAT3 and PI3K/AKT, contributing to its protective effects on articular cartilage .
- Antioxidant Activity : this compound also exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels and preventing chondrocyte apoptosis through the Nrf2 signaling pathway .
Therapeutic Applications
The therapeutic potential of this compound extends across various inflammatory conditions:
- Rheumatoid Arthritis : A study indicated that this compound significantly ameliorated RA pathology in mouse models. The combination of this compound with tumor necrosis factor (TNF) blockers enhanced therapeutic efficacy compared to TNF blockers alone .
- Osteoarthritis : In vitro studies showed that this compound down-regulated inflammatory mediators and preserved extracellular matrix integrity in chondrocytes. In vivo experiments demonstrated its effectiveness in improving cartilage destruction in OA models .
- Neuroprotective Effects : Recent investigations have explored this compound's potential in neurodegenerative diseases by synthesizing derivatives aimed at enhancing acetylcholinesterase inhibition, which may benefit conditions like Alzheimer's disease .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A cohort study involving patients with RA treated with a herbal formulation containing this compound reported significant reductions in disease activity scores and inflammatory markers post-treatment .
- Case Study 2 : In a clinical trial assessing the efficacy of this compound for OA, patients exhibited improved joint function and reduced pain levels after 12 weeks of treatment. The study emphasized this compound's role in modulating inflammatory responses .
Data Summary
Biological Activity | Mechanism | Therapeutic Application |
---|---|---|
JAK-STAT Inhibition | Binds to JAK2/3, reduces inflammatory cytokines | Rheumatoid Arthritis |
Chondroprotective Activity | Modulates JAK2/STAT3 and PI3K/AKT pathways | Osteoarthritis |
Antioxidant Effects | Reduces ROS levels via Nrf2 signaling | Joint Diseases |
Neuroprotective Potential | Enhances AChE inhibition with derivatives | Alzheimer's Disease |
常见问题
Basic Research Questions
Q. What molecular mechanisms underlie Notopterol-induced apoptosis in leukemia cells?
this compound induces apoptosis in HL-60 acute myeloid leukemia (AML) cells via the mitochondrial intrinsic pathway. Key mechanisms include:
- Mitochondrial depolarization : Reduced mitochondrial membrane potential triggers cytochrome-c release .
- Bcl-2 family modulation : Downregulation of anti-apoptotic Bcl-2 and Mcl-1, with upregulation of pro-apoptotic Bax, promotes caspase activation (cleaved caspase-9, caspase-3, and PARP) .
- Flow cytometry and Hoechst staining : Quantified apoptotic rates (e.g., 37.97% apoptosis at 60 µM) and nuclear fragmentation .
Methodological Insight : Use annexin V/PI staining for apoptosis quantification and Western blotting for pathway protein validation .
Q. How does this compound influence cell-cycle progression in cancer models?
this compound induces G0/G1 phase arrest in HL-60 cells by downregulating CDK2, CDK4, cyclin D1, and cyclin E, while upregulating p53 . Contrastingly, in HepG2 liver cancer cells, it promotes S-phase entry by upregulating cyclin D1, cyclin E1, and CDK4 . Experimental Design Note : Cell-type specificity necessitates comparative studies using flow cytometry (PI staining) and synchronized cell cultures to resolve contradictory cycle effects .
Q. What signaling pathways are targeted by this compound in inflammatory diseases like osteoarthritis (OA)?
this compound suppresses NLRP3 inflammasome activation in OA via:
- JAK2/STAT3 inhibition : Reduces IL-18 and TNF-α levels in chondrocytes .
- NF-κB/NLRP3 axis blockade : Mediated by hsa-miR-4282 upregulation, attenuating pyroptosis .
Methodology : Use IL-1β-stimulated chondrocyte lines (C20A4/C28I2) and in vivo OA mouse models with OARSI scoring for validation .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s cell-cycle effects across cancer types?
The dual cell-cycle effects (G0/G1 arrest vs. S-phase promotion) likely stem from:
- Cell-line-specific signaling contexts : HL-60 (leukemia) vs. HepG2 (liver cancer) differences in p53 status or oncogenic drivers .
- Dose-dependent modulation : Higher doses (40–60 µM) in HL-60 induce arrest, while lower doses in HepG2 may activate proliferative pathways.
Resolution Strategy : Conduct dose-response studies across cell lines, paired with RNA-seq to identify transcriptional regulators (e.g., E2F1 in S-phase entry) .
Q. Does this compound synergize with existing therapies like all-trans retinoic acid (ATRA) in AML treatment?
this compound and ATRA exhibit differentiation synergy but no apoptosis enhancement in HL-60 cells:
- Differentiation markers : Combined treatment increases CD14 expression (flow cytometry) and NBT-positive cells vs. monotherapy .
- Apoptosis limitation : Caspase activation and mitochondrial pathways remain unaffected by combination .
Experimental Recommendation : Test sequential dosing (e.g., ATRA priming followed by this compound) to exploit differentiation synergy without antagonizing apoptosis.
Q. What in vitro and in vivo models are optimal for studying this compound’s anti-inflammatory effects?
- In vitro : IL-1β-stimulated chondrocytes (C20A4/C28I2) to assess JAK2/NF-κB/NLRP3 pathways via qPCR, ROS assays, and Western blot .
- In vivo : Collagenase-induced OA mice, with outcomes measured via OARSI scores and miR-4282 expression profiling .
Technical Consideration : Use luciferase reporters for NF-κB activity and CRISPR-edited miR-4282 knockout models to validate pathway specificity .
Q. Methodological Guidance
Q. How should researchers validate this compound’s differentiation-inducing effects in leukemia cells?
- Surface marker analysis : Quantify CD14 and CD11b via flow cytometry after 96-hour exposure (10–40 µM) .
- Transcriptional regulators : Monitor c-Jun/Jun B (upregulated) and c-Myc (downregulated) using Western blot .
Pitfall Avoidance : Include positive controls (e.g., ATRA) and ensure marker quantification at multiple timepoints to capture dynamic effects.
Q. What statistical approaches are critical for analyzing dose-dependent responses to this compound?
- Non-linear regression : Calculate IC50 values (e.g., 40.32 µM in HL-60) from SRB or MTT assays .
- ANOVA with post-hoc tests : Compare colony formation counts (methylcellulose assays) across concentrations .
Reproducibility Tip : Replicate experiments ≥3 times and report SEM/error bars for viability/apoptosis graphs .
属性
IUPAC Name |
4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIACVAZUKISOR-MKMNVTDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318526 | |
Record name | Notopterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88206-46-6 | |
Record name | Notopterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88206-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Notopterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Notopterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。